molecular formula C9H11BrN2S B13193876 2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B13193876
M. Wt: 259.17 g/mol
InChI Key: PUBABOOOKSQTNH-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound with a molecular formula of C9H11BrN2S and a molecular weight of 259.17 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a thiazolopyridine ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a brominated cyclopropyl ketone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with target proteins are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

2-bromo-5-cyclopropyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C9H11BrN2S/c10-9-11-7-3-4-12(6-1-2-6)5-8(7)13-9/h6H,1-5H2

InChI Key

PUBABOOOKSQTNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3=C(C2)SC(=N3)Br

Origin of Product

United States

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